Cas no 1823903-96-3 (5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine)

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is a halogenated pyrimidine derivative with significant utility in pharmaceutical and agrochemical research. Its key structural features—an iodine substituent at the 5-position and a trifluoromethyl group at the 2-position—enhance its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings. The presence of the amino group at the 4-position further expands its functionalization potential. This compound is particularly valued for its role in synthesizing biologically active molecules, including kinase inhibitors and antimicrobial agents. Its stability and well-defined reactivity profile make it a reliable building block for medicinal chemistry and material science applications.
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine structure
1823903-96-3 structure
Product Name:5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
CAS No:1823903-96-3
MF:C5H3F3IN3
MW:288.997102975845
CID:4727965
Update Time:2025-06-08

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
    • FCH2496286
    • AX8260131
    • Inchi: 1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12)
    • InChI Key: TVHBFFIXDJKNIG-UHFFFAOYSA-N
    • SMILES: IC1C=NC(C(F)(F)F)=NC=1N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Topological Polar Surface Area: 51.8

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine Related Literature

Additional information on 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine

Comprehensive Overview of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine (CAS No. 1823903-96-3)

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine, with the CAS number 1823903-96-3, is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound is characterized by its unique molecular structure, featuring an iodine substituent at the 5-position and a trifluoromethyl group at the 2-position of the pyrimidine ring. Such structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and crop protection agents.

The growing interest in 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is driven by its potential applications in drug discovery. Researchers are increasingly exploring its utility as a building block for kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, which are critical factors in optimizing drug-like properties. Additionally, the iodo substituent offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the rapid diversification of chemical libraries.

In the context of agrochemicals, 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is being investigated for its role in developing next-generation pesticides. The trifluoromethyl group is a common motif in many commercial herbicides and fungicides due to its ability to improve bioavailability and target specificity. This compound's unique structure could lead to innovations in pest control, addressing challenges such as resistance management and environmental sustainability.

From a synthetic chemistry perspective, the preparation of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine involves multi-step protocols, often starting from commercially available pyrimidine precursors. Key steps include halogenation at the 5-position and introduction of the trifluoromethyl group via nucleophilic or electrophilic strategies. Recent advancements in flow chemistry and catalysis have streamlined these processes, reducing reaction times and improving yields, which is crucial for scaling up production.

The compound's physicochemical properties, such as solubility, stability, and reactivity, are frequently discussed in scientific forums. For instance, its solubility in organic solvents like DMSO and acetonitrile makes it suitable for high-throughput screening assays. Stability studies under various pH and temperature conditions are also a focal point, as these parameters influence its storage and handling protocols.

Given the rising demand for fluorinated compounds in medicinal chemistry, 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine aligns with trends in green chemistry and sustainable synthesis. Researchers are exploring eco-friendly methodologies, such as photocatalytic fluorination, to minimize waste and energy consumption. This aligns with broader industry goals of reducing the environmental footprint of chemical manufacturing.

In summary, 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine (CAS No. 1823903-96-3) represents a versatile and high-value intermediate in both pharmaceutical and agrochemical sectors. Its structural features and synthetic adaptability position it as a key player in the development of innovative solutions for global health and agriculture challenges. Ongoing research will likely uncover new applications, further solidifying its importance in modern chemistry.

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